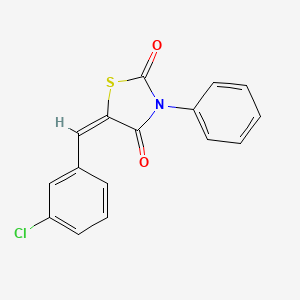![molecular formula C22H25N3O8 B5200646 1-[(4-methylphenoxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B5200646.png)
1-[(4-methylphenoxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methylphenoxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate, commonly known as AN-1792, is a synthetic peptide-based vaccine that has been developed to target beta-amyloid protein, which is a key component in the formation of amyloid plaques in the brain. These plaques are associated with the development of Alzheimer's disease, and it is hoped that by targeting beta-amyloid, AN-1792 could offer a potential treatment for this debilitating condition. In
Wirkmechanismus
The mechanism of action of AN-1792 involves the production of antibodies that target beta-amyloid protein. These antibodies bind to beta-amyloid and help to clear it from the brain, thereby reducing the formation of amyloid plaques. In addition, the antibodies may also help to reduce inflammation in the brain, which is thought to contribute to the development of Alzheimer's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of AN-1792 have been extensively studied in preclinical and clinical trials. The vaccine has been shown to stimulate the production of antibodies that target beta-amyloid protein, which is a key component in the formation of amyloid plaques in the brain. In addition, AN-1792 has been shown to reduce the levels of beta-amyloid in the brain, which may help to slow or even reverse the progression of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of AN-1792 is that it is a synthetic peptide-based vaccine, which means that it can be easily synthesized in the laboratory. In addition, AN-1792 has been extensively studied in preclinical and clinical trials, which means that there is a wealth of scientific data available on its efficacy and safety. However, there are also some limitations to using AN-1792 in lab experiments. For example, the vaccine may not be effective in all patients, and there may be some side effects associated with its use.
Zukünftige Richtungen
There are several future directions for the development of AN-1792 as a potential treatment for Alzheimer's disease. One direction is to optimize the vaccine to improve its efficacy and safety. Another direction is to develop new vaccines that target other proteins or pathways that are involved in the development of Alzheimer's disease. Finally, there is also a need to develop new diagnostic tools that can identify patients who are at risk of developing Alzheimer's disease, so that treatments like AN-1792 can be administered early in the disease process.
Synthesemethoden
The synthesis of AN-1792 involves the chemical modification of the piperazine molecule, which is a cyclic organic compound that contains two nitrogen atoms in its ring. The modification involves the addition of a 4-methylphenoxyacetyl group and a 2-nitrobenzyl group to the piperazine molecule. The resulting compound is then combined with oxalic acid to form the oxalate salt of AN-1792. The synthesis of AN-1792 is a complex process that requires expertise in organic chemistry and peptide synthesis.
Wissenschaftliche Forschungsanwendungen
AN-1792 has been extensively studied in preclinical and clinical trials as a potential treatment for Alzheimer's disease. The vaccine works by stimulating the immune system to produce antibodies that target beta-amyloid protein, which is a key component in the formation of amyloid plaques in the brain. The hope is that by targeting beta-amyloid, AN-1792 could help to slow or even reverse the progression of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4.C2H2O4/c1-16-6-8-18(9-7-16)27-15-20(24)22-12-10-21(11-13-22)14-17-4-2-3-5-19(17)23(25)26;3-1(4)2(5)6/h2-9H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVNCHHGBOHKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5200594.png)

![methyl 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5200607.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5200613.png)
![1-benzyl-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B5200624.png)
![1-(3-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5200627.png)
![2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5200633.png)
![7,8-bis[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5200640.png)

![N-[4-(N-{[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5200649.png)

![8-chloro-2-phenyl-N'-[1-(4-propoxyphenyl)pentylidene]-4-quinolinecarbohydrazide](/img/structure/B5200660.png)